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molecular formula C10H7N3 B1603328 1-Aminoisoquinoline-7-carbonitrile CAS No. 215454-25-4

1-Aminoisoquinoline-7-carbonitrile

Cat. No. B1603328
M. Wt: 169.18 g/mol
InChI Key: SZNOIFCVHBOKDB-UHFFFAOYSA-N
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Patent
US06194409B1

Procedure details

This compound was prepared from 2-iodo-furo[3,2-c]pyridin-4-ylamine (5.2 g), zinc cyanide (3.6 g), triphenylphosphine (2.1 g) and palladium acetate (1.8 g) in 75 mL of N-methyl-pyrrolidone using the procedure described for 1-amino-isoquinoline-7-carbonitrile. Yield: 2.0 g (64%); yellow solid; m.p. 280° C. (decomp.).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
zinc cyanide
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[O:10][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([NH2:11])[C:4]=2[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:31][C:32]1C2C(=CC=C(C#N)C=2)C=CN=1>CN1CCCC1=O.[C-]#N.[Zn+2].[C-]#N.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:11][C:5]1[C:4]2[CH:3]=[C:2]([C:32]#[N:31])[O:10][C:9]=2[CH:8]=[CH:7][N:6]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
IC1=CC=2C(=NC=CC2O1)N
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
zinc cyanide
Quantity
3.6 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
1.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC2=CC=C(C=C12)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC2=C1C=C(O2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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